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Compound of Interest

Compound Name: Urantide

Cat. No.: B549374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Urantide, a potent and selective antagonist of the urotensin-II (U-II) receptor (UT), has

demonstrated significant therapeutic potential in preclinical studies. This guide provides a

comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data,

to aid researchers in their understanding and potential application of this compound.

Quantitative Efficacy Data
The following tables summarize the key quantitative parameters of Urantide's efficacy from

various experimental models.
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Parameter Species/Cell Line Value Reference

pKi

Human (CHO cells

expressing UT

receptor)

8.3 ± 0.04 [1][2]

pKB
Rat (isolated thoracic

aorta)
8.3 ± 0.09 [1][2]

Agonist Activity
Rat (isolated thoracic

aorta)

Ineffective as an

agonist up to 1 µM
[1][2]

Agonist Activity (Ca2+

mobilization)

Human (HEK293 cells

expressing hUT)

Partial agonist activity

observed
[3][4]

Inhibition of VSMC

proliferation

Rat (vascular smooth

muscle cells)

Significant inhibition at

10⁻¹⁰ to 10⁻⁶ mol/L
[5][6]

In Vivo Efficacy of Urantide
Animal Model Dosage Key Findings Reference

Atherosclerosis (Rat) 30 µg/kg

Ameliorated

pathological changes;

reduced U-II and

GPR14 expression.

[7]

Atherosclerosis-

related kidney injury

(Rat)

30 µg/kg

Improved renal

function; inhibited

JAK2/STAT3

signaling.

[8]

Atherosclerosis

(Hypercholesterolemic

Rabbit)

5.4 µg/kg/h

(continuous infusion)

Decreased

macrophage-positive

area in atherosclerotic

plaques.

[9]

Atherosclerosis (Rat) Not specified

Improved levels of

triglycerides, total

cholesterol, and

lipoproteins.

[10]
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are summaries of key experimental protocols used to evaluate Urantide's efficacy.

In Vitro Methodologies
Rat Isolated Thoracic Aorta Contraction Assay: This assay assesses the functional antagonism

of Urantide against U-II-induced vasoconstriction. Thoracic aorta rings are isolated from rats

and mounted in organ baths containing a physiological salt solution. The contractile response

to cumulative concentrations of U-II is measured in the presence and absence of varying

concentrations of Urantide. The pKB value is then calculated to quantify the antagonist

potency.[1]

Radioligand Binding Assay: This method determines the binding affinity of Urantide to the UT

receptor. Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the

recombinant human UT receptor are incubated with a radiolabeled U-II ligand (e.g., [¹²⁵I]U-II)

and increasing concentrations of Urantide. The ability of Urantide to displace the radioligand is

measured, and the inhibition constant (Ki) is determined.[1][2]

Calcium Mobilization Assay: This assay is used to evaluate the intracellular signaling effects of

Urantide. Human Embryonic Kidney (HEK293) cells expressing the human UT receptor are

loaded with a calcium-sensitive fluorescent dye. The change in intracellular calcium

concentration is measured upon stimulation with U-II in the presence and absence of Urantide.

This can reveal any partial agonist or antagonist activity of the compound.[4][11]

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay: Primary VSMCs are cultured from

rat thoracic aorta. The cells are treated with U-II to induce proliferation, with or without the

addition of Urantide at various concentrations. Cell proliferation is then quantified using

methods such as immunocytochemistry or flow cytometry to assess the inhibitory effect of

Urantide.[5][6]

In Vivo Methodologies
Rat Model of Atherosclerosis: Atherosclerosis is induced in rats through a combination of a

high-fat diet and intraperitoneal injections of vitamin D3. Following the induction period, rats are

treated with Urantide (e.g., 30 µg/kg) for a specified duration. The efficacy of the treatment is
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evaluated by examining pathological changes in the aorta and measuring the expression levels

of U-II and its receptor, GPR14, via immunohistochemistry, RT-PCR, and western blotting.[7]

Rabbit Model of Hypercholesterolemia: Hypercholesterolemia is induced in rabbits by feeding

them a high-cholesterol diet. Urantide is then continuously administered via subcutaneous

osmotic mini-pumps (e.g., 5.4 µg/kg/h). The effects on atherosclerotic plaque composition,

such as macrophage and smooth muscle cell content, are analyzed through

immunohistochemical staining of aortic sections.[9]

Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate a key signaling

pathway and a typical experimental workflow.

Caption: Urantide's antagonism of the JAK2/STAT3 signaling pathway.
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Caption: Workflow for in vivo evaluation of Urantide in a rat atherosclerosis model.

In conclusion, Urantide demonstrates potent antagonist activity at the urotensin-II receptor

both in vitro and in vivo. While it is a powerful tool for studying the physiological and

pathological roles of the urotensinergic system, it is important to note the context-dependent

partial agonism observed in some in vitro systems. The in vivo data strongly support its

therapeutic potential in cardiovascular diseases such as atherosclerosis. Further research is

warranted to translate these promising preclinical findings into clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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